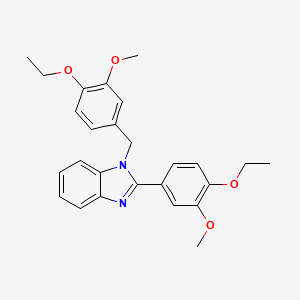![molecular formula C26H24BrFN4O B4315020 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315020.png)
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE
Übersicht
Beschreibung
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE is a complex organic compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE typically involves multiple steps, including the formation of the indole core, bromination, and subsequent functionalization with piperazine and fluorophenyl groups. The Suzuki–Miyaura coupling reaction is often employed in the synthesis of such complex molecules due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole ring and the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and its potential as a bioactive compound.
Medicine: Investigating its therapeutic potential for treating various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways would depend on the specific biological context and the functional groups present on the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other indole derivatives with various substitutions, such as:
- 3-(4-((1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole
- Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan
Uniqueness
The uniqueness of 3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(2-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE lies in its specific combination of functional groups, which can confer unique biological activities and chemical reactivity. The presence of the bromo, methyl, fluorophenyl, and piperazine groups can influence its interactions with biological targets and its behavior in chemical reactions.
Eigenschaften
IUPAC Name |
3-(3-bromo-4-methylphenyl)imino-1-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24BrFN4O/c1-18-10-11-19(16-21(18)27)29-25-20-6-2-4-8-23(20)32(26(25)33)17-30-12-14-31(15-13-30)24-9-5-3-7-22(24)28/h2-11,16H,12-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVLQWVAYDLUSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2C3=CC=CC=C3N(C2=O)CN4CCN(CC4)C5=CC=CC=C5F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24BrFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-METHOXYPHENYL)ETHYL]-15-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314941.png)
![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314952.png)
![3-[(3-Bromo-4-methylphenyl)amino]-1-(furan-2-yl)propan-1-one](/img/structure/B4314960.png)
![1-biphenyl-4-yl-3-[(3-bromo-4-methylphenyl)amino]propan-1-one](/img/structure/B4314961.png)
![1-(4-METHYLPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314967.png)
![4-(3-bromo-4-methylphenyl)-8-tert-butyl-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4314974.png)
![2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4314986.png)
![1-[(4-BENZYLPIPERIDINO)METHYL]-3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1H-INDOL-2-ONE](/img/structure/B4315008.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-FLUOROPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315012.png)
![4-BROMO-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4315028.png)

![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315045.png)
![3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315050.png)
